tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
Overview
Description
Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a chemical compound with the molecular formula C9H15NO5S . It has a molecular weight of 249.29 g/mol.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1(CC1)C=O
. Physical And Chemical Properties Analysis
Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate has a density of 1.102 g/cm3 . Other physical and chemical properties such as boiling point, flash point, and enthalpy of vaporization are not available from my search results.Scientific Research Applications
1. Use in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. They are useful as building blocks in organic synthesis due to their reactivity and versatility (Guinchard, Vallée, & Denis, 2005).
2. Role in Synthesis of Protected β-d-2-deoxyribosylamine Analogues
The tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate analogues have been used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This is significant for developing nucleotide analogues, which are key in various biochemical and pharmaceutical applications (Ober, Marsch, Harms, & Carell, 2004).
3. Applications in Insecticide Synthesis
Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate, a closely related compound, has been utilized in synthesizing spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid. These studies demonstrate the compound's utility in developing new insecticidal agents, highlighting its relevance in agricultural chemistry (Brackmann et al., 2005).
4. Utility in Chemoselective Transformation
Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate and its derivatives have been studied for their chemoselective transformation capabilities. The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, for instance, is a notable application in synthetic chemistry, enabling the production of various N-ester type compounds (Sakaitani & Ohfune, 1990).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRAAPJUZKMNEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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